(1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol
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Overview
Description
(1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[311]heptan-1-ol is a bicyclic alcohol compound with a unique structure that includes a hydroxymethyl group and two methyl groups attached to a bicycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic ketone or aldehyde.
Reduction: The carbonyl group is reduced to an alcohol using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Corresponding ketones or aldehydes
Reduction: Various alcohol derivatives
Substitution: Halogenated compounds or other substituted derivatives
Scientific Research Applications
(1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydroxymethyl groups play a crucial role in these interactions, potentially leading to changes in the activity of the target molecules. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptane: Lacks the hydroxyl group, leading to different chemical properties and reactivity.
(1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol: Has an additional hydroxyl group, which can affect its solubility and reactivity.
Uniqueness
(1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
Introduction
The compound (1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol is a bicyclic organic molecule notable for its unique bicyclo[3.1.1]heptane structure. This structure features two fused cyclopropane rings, a hydroxymethyl group at the second position, and two methyl groups at the sixth position, contributing to its distinct chemical properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and related case studies.
Structural Characteristics
- Molecular Formula : C10H18O2
- Molecular Weight : 170.25 g/mol
- CAS Number : 2005-76-7
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Bicyclic Structure | Bicyclo[3.1.1]heptane |
Hydroxymethyl Group | Present at position 2 |
Methyl Groups | Two methyl groups at position 6 |
Biological Activities
Research indicates that compounds with similar bicyclic structures often exhibit diverse biological activities:
Antioxidant Properties
Many bicyclic compounds have demonstrated the ability to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems. This property may contribute to anti-inflammatory effects and overall cellular protection.
Neuroprotective Effects
Studies suggest that compounds related to This compound may protect neuronal cells from damage. This characteristic positions them as potential candidates for developing treatments for neurodegenerative diseases.
Antimicrobial Activity
Certain derivatives of bicyclic compounds have shown efficacy against various pathogens, indicating their potential use in developing antimicrobial agents.
Table 2: Biological Activities of Related Compounds
Compound Name | Biological Activity |
---|---|
Bicyclo[3.2.0]heptane | Antimicrobial properties |
2-Hydroxybicyclo[3.3.0]octane | Neuroprotective effects |
6-Methylbicyclo[3.3.0]octane | Potential anti-inflammatory activity |
The biological activities of This compound can be attributed to its interaction with various biological targets:
Enzyme Interactions
The compound may interact with specific enzymes in biological systems, acting as a substrate or inhibitor that alters enzymatic activity, thereby influencing metabolic pathways.
Receptor Binding
Studies involving binding affinity with biological receptors are crucial for understanding the pharmacological potential of this compound in drug discovery processes.
Neuroprotection in Animal Models
In a study examining neuroprotective effects, administration of a related bicyclic compound showed significant reductions in neuronal damage following induced oxidative stress in rodent models, suggesting potential therapeutic applications for neurodegenerative conditions.
Antimicrobial Efficacy Testing
Another study evaluated the antimicrobial properties of derivatives similar to This compound , demonstrating effective inhibition against several bacterial strains, which supports further exploration for pharmaceutical development.
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-3-4-8(6-11)10(9,12)5-7/h7-8,11-12H,3-6H2,1-2H3/t7?,8?,10-/m1/s1 |
InChI Key |
YXPRXLGCXIMBPD-SFVIPPHHSA-N |
Isomeric SMILES |
CC1(C2CCC([C@@]1(C2)O)CO)C |
Canonical SMILES |
CC1(C2CCC(C1(C2)O)CO)C |
Origin of Product |
United States |
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